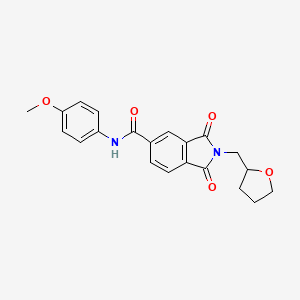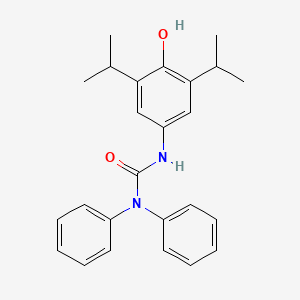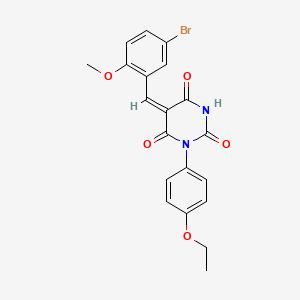![molecular formula C19H19BrN2 B5206125 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5206125.png)
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile, also known as DABCO-acrylonitrile, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation. It is also believed to bind to specific receptors in cells, which can lead to downstream effects on cellular processes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile has been found to have several biochemical and physiological effects. In animal models, it has been found to reduce tumor growth and inflammation. It has also been found to have a protective effect on the liver and kidneys. In addition, it has been found to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile in lab experiments is its ease of synthesis and purification. It is also relatively stable and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile. One direction is to further investigate its anti-cancer properties, including its potential use as a chemotherapeutic agent. Another direction is to explore its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to better understand its mechanism of action and to identify potential targets for drug development.
In conclusion, 2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile is a promising compound that has shown potential in various scientific research applications. Its ease of synthesis, low toxicity profile, and unique properties make it a promising candidate for further research in the fields of cancer, inflammation, and imaging.
Méthodes De Synthèse
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile can be synthesized using a simple one-pot reaction between 4-bromoacetophenone, diethylamine, and malononitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a catalyst such as piperidine. The product is obtained in good yield and can be purified by recrystallization.
Applications De Recherche Scientifique
2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrilenitrile has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. In addition, it has been studied for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
(E)-2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2/c1-3-22(4-2)19-11-5-15(6-12-19)13-17(14-21)16-7-9-18(20)10-8-16/h5-13H,3-4H2,1-2H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCERUFQZZGLLLQ-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5206056.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5206063.png)
![3-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylpropanamide](/img/structure/B5206065.png)


![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)
![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)


![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)


![3-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5206138.png)